[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone
CAS No.:
Cat. No.: VC14769366
Molecular Formula: C21H24ClN5O2
Molecular Weight: 413.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24ClN5O2 |
|---|---|
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone |
| Standard InChI | InChI=1S/C21H24ClN5O2/c1-13-19(14(2)26(3)25-13)17-12-18(24-23-17)20(28)27-10-8-21(29,9-11-27)15-4-6-16(22)7-5-15/h4-7,12,29H,8-11H2,1-3H3,(H,23,24) |
| Standard InChI Key | HCGJLSKCFMEKSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Introduction
The compound 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic molecule that combines a piperidine moiety with a bipyrazole structure. This compound is of interest in medicinal chemistry due to its potential biological activity, which could be attributed to the presence of both the chlorophenyl group and the bipyrazole ring system.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. For similar compounds, synthesis often starts with the preparation of the piperidine derivative, followed by coupling reactions to attach the bipyrazole moiety. Standard organic reactions such as acylation and condensation are commonly used under controlled conditions to ensure high yields and purity.
Potential Biological Activity
Compounds with similar structures, featuring both piperidine and bipyrazole moieties, may exhibit activity against various biological targets. The chlorophenyl group can enhance pharmacological properties, making these compounds candidates for further research in medicinal chemistry.
Mechanism of Action
The mechanism of action for such compounds likely involves interaction with specific receptors or enzymes within biological systems. Studies on similar structures suggest activity against targets involved in inflammatory pathways and possibly other disease-related processes.
Future Directions
Further studies are needed to fully understand the biological activity and potential therapeutic applications of this compound. This includes in vitro and in vivo experiments to assess efficacy and safety.
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